2-Phenyl-2-oxazoline
Overview
Description
Synthesis Analysis
The synthesis of 2-Phenyl-2-oxazoline and related derivatives often involves catalyzed cyclization reactions. A notable method includes the ruthenium(II) porphyrin-copper chloride catalyzed cyclization of benzene carboxylic acids and phenylethenes or phenylacetylenes under mild conditions, leading to the formation of oxazoline derivatives through intermolecular C-N bond formation and intramolecular C-O bond formation (Zhong et al., 2012). Another efficient synthesis pathway involves the stereospecific isomerization of 3-amido-2-phenyl azetidines in the presence of Brønsted and Lewis acids, with Cu(OTf)2 being identified as the most effective catalyst (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of 2-Phenyl-2-oxazoline reveals significant delocalization of π-electrons along the NCO segment, which is influenced by inductive and resonance contributions from side-chains. In the case of 2-Phenyl-2-oxazoline, the π-arene interactions between the benzene ring and the CN and CO bonds further stabilize the delocalization, imparting a partial negative charge to the nitrogen atom and a partial positive charge to the oxygen atom (Bodner et al., 2011).
Chemical Reactions and Properties
2-Phenyl-2-oxazoline undergoes various chemical reactions, reflecting its rich chemistry and versatility. Its ability to participate in living cationic ring-opening polymerization (CROP) under microwave irradiation showcases its utility in polymer science. The polymerization mechanism indicates a living polymerization process, as evidenced by the linear first-order kinetic plots and the linear increase of the molecular weight with conversion, along with low polydispersity index values (Lobert et al., 2008).
Physical Properties Analysis
The physical properties of 2-Phenyl-2-oxazoline and its derivatives are significantly influenced by the presence of substituents. For example, fluorinated derivatives exhibit a strong sensitivity to the quantity of fluorine substituents, particularly the presence or absence of ortho-fluoro substituents on the phenyl ring, which markedly affects polymerization rates and thermal properties (Lobert et al., 2008).
Chemical Properties Analysis
The chemical properties of 2-Phenyl-2-oxazoline are characterized by its reactivity in various organic transformations. Its participation in the synthesis of multifunctional cationic iridium(III) complexes, for example, highlights its ability to act as a ligand and influence photophysical properties, demonstrating the complex's sensitivity to different substituents on the oxazole ring (Zhu et al., 2017).
Scientific Research Applications
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Biomedical Materials
- Field: Biomedical Engineering
- Application: Poly(2-oxazoline)s are used to develop the next generation of biomedical materials . They have excellent physical and biological properties .
- Method: The structure and function of poly(2-oxazoline)s are highly adjustable and diverse . They are similar to peptides, making them suitable for various applications .
- Results: Poly(2-oxazoline)s have shown great potential in the initial exploratory work . They are mainly used in drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel .
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Drug Delivery Systems
- Field: Pharmaceutical Sciences
- Application: Poly(2-oxazoline)s are used in drug delivery systems .
- Method: The water solubility of poly(2-oxazoline)s is easy to modulate and is invisible in organisms, making it suitable for drug delivery .
- Results: Compared with the traditional gold standard poly(ethylene glycol), the stability and biological properties of poly(2-oxazoline)s are more excellent .
-
Enantioselective Catalysis
- Field: Chemistry
- Application: 2-Phenyl-2-oxazoline is used as a C2 symmetric ligand for enantioselective catalysis .
- Method: It easily forms bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .
- Results: This property makes it suitable for applications in enantioselective catalysis .
-
Polymerization
- Field: Polymer Science
- Application: 2-Phenyl-2-oxazoline is used in the living cationic ring-opening polymerization .
- Method: This process is initiated by rare-earth metal triflates .
- Results: This rare-earth catalytic system can also be applied to the ring-opening polymerization of some sterically hindered or aryl-substituted 2-oxazolines .
Safety And Hazards
Future Directions
With the advancement of medical technology, the previous biomedical material platforms have been unable to meet the increasingly diverse application requirements, and the emergence of poly (2-oxazoline)s provides an opportunity to develop the next generation of biomedical materials . The highly tunable structure and function of poly (2-oxazoline)s, with excellent physical and biological properties, have shown great potential for application in the initial exploratory work .
properties
IUPAC Name |
2-phenyl-4,5-dihydro-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTHWIZHGLNEPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35255-75-5 | |
Record name | Oxazole, 4,5-dihydro-2-phenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35255-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30288157 | |
Record name | 2-Phenyl-2-oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-oxazoline | |
CAS RN |
7127-19-7 | |
Record name | 2-Phenyl-2-oxazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7127-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-2-oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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